Welcome to the BenchChem Online Store!
molecular formula C15H17NO3 B8300180 2,5-Dimethoxy-3'-aminobenzhydrol

2,5-Dimethoxy-3'-aminobenzhydrol

Cat. No. B8300180
M. Wt: 259.30 g/mol
InChI Key: QVDMIHWJFOZBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03999991

Procedure details

To 300 ml of acetic acid were added 96 g of zinc powder and 50 g of the 2,5-dimethoxy-3'-aminobenzhydrol prepared in (b) then 240 ml of a 35% hydrochloric acid aqueous solution was added dropwise at 80° C. After 30 minutes the same amount of the 35% hydrochloric acid solution was further added. After 2 hours of stirring, the mixture was cooled and the supernatant liquid was separated, to which an aqueous solution of sodium hydroxide was added until the pH became 5. An oily product deposited which was extracted with ethyl acetate and washed with an aqueous solution of sodium bicarbonate. Drying with sodium sulfate followed by distillation under a reduced pressure on an oil bath whereby a distillation fraction boiling in the range 170° to 175° C was collected provided 36 g of crystals with a melting point of 81° to 84° C.
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
96 g
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:4]=1[CH:5](O)[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1.Cl>[Zn].C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:4]=1[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1

Inputs

Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
COC1=C(C(C2=CC(=CC=C2)N)O)C=C(C=C1)OC
Name
Quantity
96 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After 2 hours of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the supernatant liquid was separated, to which an aqueous solution of sodium hydroxide
ADDITION
Type
ADDITION
Details
was added until the pH
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with an aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
followed by distillation under a reduced pressure on an oil bath whereby a distillation fraction
CUSTOM
Type
CUSTOM
Details
boiling in the range 170° to 175° C
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)CC1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.